molecular formula C3H3F2N3 B1424236 3-(Difluoromethyl)-1H-1,2,4-triazole CAS No. 1378824-63-5

3-(Difluoromethyl)-1H-1,2,4-triazole

Cat. No.: B1424236
CAS No.: 1378824-63-5
M. Wt: 119.07 g/mol
InChI Key: IRWSFBDNSXHTLT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1H-1,2,4-triazole is a chemical compound characterized by the presence of a difluoromethyl group attached to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1H-1,2,4-triazole typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of triazole derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals or initiated by photoredox catalysis under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide in the presence of suitable catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include difluoromethylating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve the use of solvents like acetonitrile or dimethyl sulfoxide and catalysts like palladium or copper .

Major Products Formed: The major products formed from these reactions include various difluoromethylated triazole derivatives, which can exhibit enhanced biological or chemical properties .

Scientific Research Applications

3-(Difluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-1H-1,2,4-triazole
  • 3-(Chloromethyl)-1H-1,2,4-triazole
  • 3-(Bromomethyl)-1H-1,2,4-triazole

Comparison: Compared to its analogs, 3-(Difluoromethyl)-1H-1,2,4-triazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. For instance, the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .

Properties

IUPAC Name

5-(difluoromethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2N3/c4-2(5)3-6-1-7-8-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWSFBDNSXHTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378824-63-5
Record name 3-(difluoromethyl)-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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